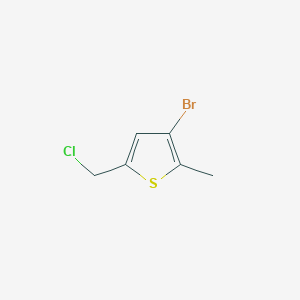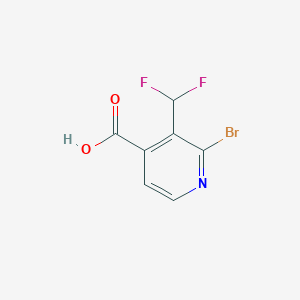
2-Bromo-3-(difluoromethyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.01 g/mol . This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a carboxylic acid group attached to a pyridine ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the regioselective deprotonation at the C-3 position of a pyridine derivative using a strong base such as lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to form the corresponding carboxylic acid . Another approach involves the use of palladium-catalyzed coupling reactions, such as Suzuki coupling, to introduce the difluoromethyl group and the bromine atom onto the pyridine ring .
Industrial Production Methods
Industrial production of 2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction reactions can convert the carboxylic acid to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as LDA, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, leading to increased potency and selectivity. The bromine atom and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-(difluoromethyl)pyridine: Similar in structure but lacks the carboxylic acid group.
2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure with the trifluoromethyl group at a different position.
Uniqueness
2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid is unique due to the combination of the bromine atom, difluoromethyl group, and carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H4BrF2NO2 |
|---|---|
Poids moléculaire |
252.01 g/mol |
Nom IUPAC |
2-bromo-3-(difluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-4(6(9)10)3(7(12)13)1-2-11-5/h1-2,6H,(H,12,13) |
Clé InChI |
ATKFEIGADGWFHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C(=O)O)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


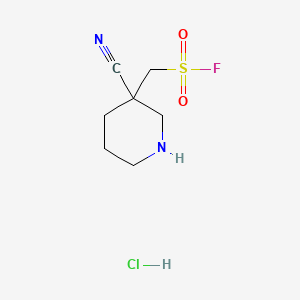
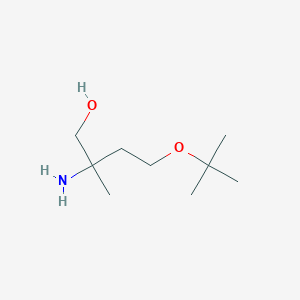
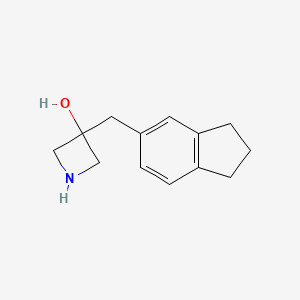
![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B13583132.png)
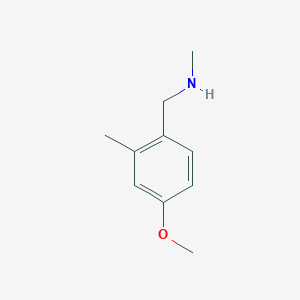

![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
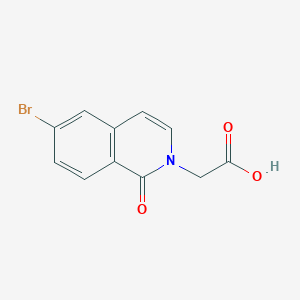
![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)
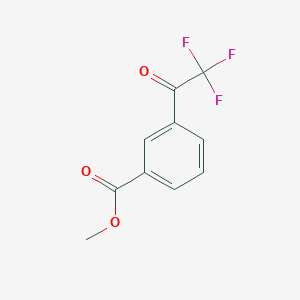


![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)
